m-Hydroxybenzylpiperazine

概要

説明

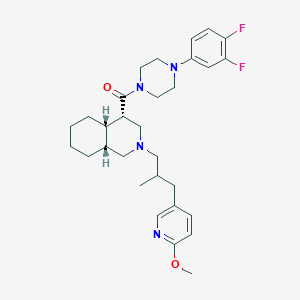

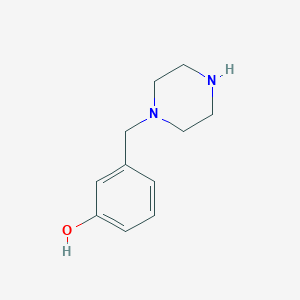

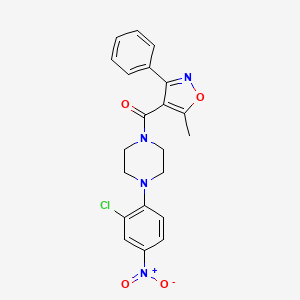

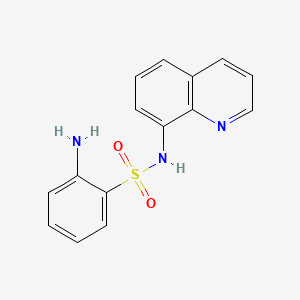

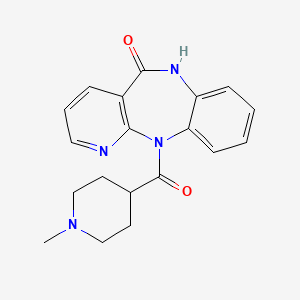

M-Hydroxybenzylpiperazine is a bioactive chemical . It has a chemical formula of C11H16N2O, an exact mass of 192.13, and a molecular weight of 192.262 . It is used in scientific research and exhibits diverse applications. Its unique structure allows for investigations in various fields, such as medicinal chemistry and neurobiology.

Synthesis Analysis

The synthesis of piperazine derivatives, like m-Hydroxybenzylpiperazine, has been explored in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of m-Hydroxybenzylpiperazine consists of a piperazine ring with a benzyl group substituted at one nitrogen and a hydroxy group on the meta position of the benzyl ring . The InChI Key is APDLKHAYHYJBDP-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving m-Hydroxybenzylpiperazine are not detailed in the search results, it’s worth noting that chemical reactions in micro- and nano-droplets can be dramatically accelerated . This could potentially apply to reactions involving m-Hydroxybenzylpiperazine.Physical And Chemical Properties Analysis

M-Hydroxybenzylpiperazine is a solid powder . It is soluble in DMSO . The product is stable enough for a few weeks during ordinary shipping and time spent in Customs .科学的研究の応用

-

Antimicrobial Polymers

- Field : Biomedical sector, healthcare products, water purification systems, and food packaging .

- Application : Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes .

- Methods : The synthesis of these polymers involves the use of piperazine molecule, which is of pharmaceutical importance .

- Results : The use of these polymers has helped in reducing the problems associated with small molecules that restrict their applications in a broad spectrum .

-

Drug Discovery

- Field : Medicinal Chemistry .

- Application : The piperazine moiety is often found in drugs or in bioactive molecules .

- Methods : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .

- Results : Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 have been synthesized using various methodologies .

-

Dyestuff Production

- Field : Textile and Leather Industry .

- Application : Piperazine-based compounds are used in the production of dyestuffs .

- Methods : The specific methods of application or experimental procedures are proprietary and may vary based on the specific type of dye being produced .

- Results : The use of piperazine-based compounds in dyestuff production has resulted in a range of vibrant and durable dyes .

-

Sanitizer Production

- Field : Healthcare and Hygiene Products .

- Application : Piperazine-based compounds are used in the production of sanitizers .

- Methods : The specific methods of application or experimental procedures are proprietary and may vary based on the specific type of sanitizer being produced .

- Results : The use of piperazine-based compounds in sanitizer production has resulted in effective sanitizers that can kill a wide range of microbes .

-

MXenes Material Synthesis

- Field : Material Science .

- Application : Piperazine-based compounds are used in the synthesis of MXenes, a class of 2D metal carbides, nitrides, or carbonitrides .

- Methods : The specific methods of application or experimental procedures are proprietary and may vary based on the specific type of MXene being produced .

- Results : MXenes have unique layered microstructure, the presence of various functional groups at the surface, earth abundance, and attractive electrical, optical, and thermal properties .

-

Molecular Imprinting

- Field : Analytical Chemistry .

- Application : Piperazine-based compounds are used in molecular imprinting, a technique to create template-shaped cavities in polymer matrices that can selectively recognize and bind to a target molecule .

- Methods : Molecularly imprinted polymers (MIPs) for benzylpiperazine were developed using both self-assembly and semi-covalent approaches .

- Results : The semi-covalent polymers showed stronger affinity and faster uptake than the self-assembly systems .

Safety And Hazards

将来の方向性

Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, piperazine-based compounds like m-Hydroxybenzylpiperazine are gaining prominence in today’s research . Future directions could include further exploration of its potential uses in medicinal chemistry and neurobiology.

特性

IUPAC Name |

3-(piperazin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLKHAYHYJBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Hydroxybenzylpiperazine | |

CAS RN |

443694-34-6 | |

| Record name | m-Hydroxybenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443694346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-HYDROXYBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZY9Q50UJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

piperazino) ketone](/img/structure/B1677039.png)

![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)